Vistusertib

Descripción general

Descripción

Métodos De Preparación

La síntesis de vistusertib implica varios pasos, incluida la formación de intermediarios clave y sus reacciones subsecuentes en condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y no se divulgan públicamente en su totalidad . los métodos de producción industrial suelen implicar técnicas avanzadas de síntesis orgánica, lo que garantiza una alta pureza y rendimiento del producto final.

Análisis De Reacciones Químicas

Vistusertib se somete a diversas reacciones químicas, centrándose principalmente en su interacción con las moléculas biológicas. Se sabe que inhibe la actividad de mTOR, lo que lleva a la inducción de la apoptosis de las células tumorales y una disminución de la proliferación de las células tumorales . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen inhibidores específicos y condiciones de cultivo celular que imitan el entorno fisiológico. Los principales productos formados a partir de estas reacciones son típicamente los efectos posteriores en las vías celulares, como la expresión reducida de marcadores inflamatorios y las funciones celulares mejoradas .

Aplicaciones Científicas De Investigación

Vistusertib tiene una amplia gama de aplicaciones de investigación científica:

Investigación del cáncer: Se ha estudiado ampliamente su potencial para inhibir el crecimiento tumoral e inducir la apoptosis en varios modelos de cáncer.

Inflamación y fibrosis pulmonar: This compound ha mostrado ser prometedor en la reducción de la inflamación y fibrosis pulmonar al modular mediadores inflamatorios y del estrés oxidativo.

Terapia endocrina: Se ha evaluado en combinación con otros medicamentos, como el anastrozol, para el tratamiento del cáncer de endometrio metastásico o recurrente positivo a los receptores hormonales.

Estudios de señalización celular: This compound se utiliza para estudiar la vía de señalización mTOR y su papel en el crecimiento celular, el metabolismo y la inmunidad.

Mecanismo De Acción

Vistusertib ejerce sus efectos al inhibir la actividad de mTOR, una quinasa serina/treonina que está regulada positivamente en varios tumores . Al inhibir tanto los complejos mTORC1 como mTORC2, this compound interrumpe la vía de señalización PI3K/Akt/mTOR, lo que lleva a una reducción de la proliferación de células tumorales y un aumento de la apoptosis . Esta inhibición también afecta otros procesos celulares, como el metabolismo y las respuestas inmunitarias .

Comparación Con Compuestos Similares

Vistusertib es único en su doble inhibición de los complejos mTORC1 y mTORC2, lo que lo distingue de otros inhibidores de mTOR como el everolimus que se dirigen principalmente a mTORC1 . Esta doble inhibición proporciona un bloqueo más completo de la vía mTOR, lo que potencialmente lleva a una supresión tumoral más efectiva . Compuestos similares incluyen:

Everolimus: Inhibe principalmente mTORC1 y se utiliza en diversos tratamientos contra el cáncer.

Temsirolimus: Otro inhibidor de mTORC1 con aplicaciones en terapia contra el cáncer.

Rapamicina: El inhibidor de mTOR original, que se dirige principalmente a mTORC1.

En conclusión, this compound es un potente inhibidor de mTOR con un potencial significativo en la terapia contra el cáncer y otras enfermedades que involucran la señalización mTOR desregulada. Su inhibición dual única de mTORC1 y mTORC2 lo diferencia de otros compuestos similares, lo que lo convierte en una herramienta valiosa en la investigación científica y las aplicaciones clínicas.

Actividad Biológica

Vistusertib, a dual inhibitor of the mTORC1 and mTORC2 pathways, has garnered significant attention in oncology due to its potential therapeutic effects across various cancer types. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in clinical trials, and case studies that illustrate its application in treating different malignancies.

This compound operates by inhibiting the mechanistic target of rapamycin (mTOR), a critical regulator of cell growth and proliferation. The mTOR pathway is often dysregulated in cancer, leading to uncontrolled cellular proliferation. By targeting both mTORC1 and mTORC2, this compound disrupts several downstream signaling pathways involved in tumorigenesis, including:

- Inhibition of protein synthesis : this compound stimulates the pyrimidine biosynthesis pathway and regulates ribosome synthesis by activating RNA polymerase III-dependent transcription .

- Modulation of cell cycle progression : It has been shown to decrease the expression of cell cycle markers while affecting signaling pathways related to growth factor receptors like EGFR and IGF1R .

- Impact on apoptosis : The inhibition of mTOR pathways promotes apoptosis in certain cancer cell lines, particularly those resistant to traditional therapies.

1. Breast Cancer

A study investigating the combination of this compound with fulvestrant in endocrine-resistant breast cancer demonstrated promising results. The combination showed a synergistic effect , delaying tumor progression significantly compared to fulvestrant alone. This compound reduced cell proliferation across various breast cancer cell lines and enhanced the efficacy of fulvestrant in patient-derived xenografts (PDX) models .

| Treatment Group | Median Progression-Free Survival (PFS) | Overall Survival Rate at 12 Months |

|---|---|---|

| This compound + Fulvestrant | 5.2 months | 71.3% |

| Fulvestrant Alone | 1.9 months | 70.8% |

2. Endometrial Cancer

The VICTORIA trial assessed this compound's safety and efficacy when combined with anastrozole for hormone receptor-positive endometrial cancer. Results indicated that patients receiving the combination therapy had a higher progression-free rate (8-week PFR) compared to those on anastrozole alone .

| Treatment Group | 8-week Progression-Free Rate (PFR) | Median PFS |

|---|---|---|

| This compound + Anastrozole | 50% | 7.5 months |

| Anastrozole Alone | 30% | 5.6 months |

3. Ovarian Cancer

In a phase II trial involving platinum-resistant ovarian cancer patients, the addition of this compound to weekly paclitaxel did not significantly improve clinical outcomes. However, low tumor cell PTEN expression was identified as a potential predictive biomarker for response to treatment .

Case Study: Diffuse Large B-Cell Lymphoma (DLBCL)

A clinical trial explored the efficacy of this compound in patients with DLBCL whose disease had progressed during treatment. Out of 36 participants, only two experienced a partial response, indicating limited effectiveness in this cohort . The majority saw disease progression despite treatment.

Case Study: Meningiomas

In patients with progressive meningiomas, a small cohort treated with this compound showed promising imaging responses, suggesting potential benefits in specific tumor types associated with NF2 mutations .

Safety Profile

The safety profile of this compound has been evaluated across multiple studies. Common adverse events include fatigue, nausea, and gastrointestinal disturbances; however, serious adverse events were relatively low compared to traditional chemotherapeutics .

Propiedades

IUPAC Name |

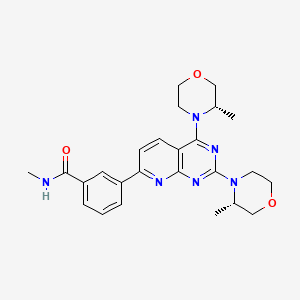

3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O3/c1-16-14-33-11-9-30(16)23-20-7-8-21(18-5-4-6-19(13-18)24(32)26-3)27-22(20)28-25(29-23)31-10-12-34-15-17(31)2/h4-8,13,16-17H,9-12,14-15H2,1-3H3,(H,26,32)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSFANSTBFGBAF-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOC[C@@H]5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20143584 | |

| Record name | AZD-2014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009298-59-2 | |

| Record name | Vistusertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009298592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vistusertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11925 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-2014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1009298-59-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VISTUSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BSC3P4H5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: AZD2014 is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes. [, , , , ]

ANone: Unlike rapalogs, which allosterically inhibit mTORC1, AZD2014 directly targets the kinase domain of mTOR, resulting in more potent inhibition of both mTORC1 and mTORC2. [, , ]

ANone: AZD2014 effectively inhibits phosphorylation of mTORC1 substrates p-S6K and p-4EBP1 and the mTORC2 target p-AKT (Ser473). [, , , , ]

ANone: Unlike rapalogs, AZD2014 effectively inhibits mTORC2 and prevents the feedback activation of AKT signaling. []

ANone: AZD2014 induces cell cycle arrest, inhibits cell proliferation, and promotes apoptosis and autophagy. It also impacts crucial cellular processes like protein synthesis, angiogenesis, and epithelial-mesenchymal transition (EMT). [, , , , , , , , ]

ANone: Unfortunately, the provided research does not disclose the molecular formula, weight, or spectroscopic data of AZD2014.

ANone: The provided research focuses on the biological activity and pharmacological properties of AZD2014 in the context of cancer treatment. There is no information regarding material compatibility and stability under various conditions.

ANone: AZD2014 is a kinase inhibitor and does not exhibit catalytic properties in the context of the provided research.

ANone: The research does not provide details on specific structural modifications of AZD2014 and their effects on potency or selectivity.

ANone: The research doesn't explicitly discuss specific formulation strategies for AZD2014. It refers to using an oral solution in a phase I trial, but further details regarding formulation enhancements are not provided. []

ANone: The provided research primarily focuses on the biological and pharmacological aspects of AZD2014. Information regarding specific SHE regulations is not included.

ANone: AZD2014 is rapidly absorbed after oral administration, with a short half-life of approximately 3 hours. [] The research does not provide detailed information about its distribution, metabolism, or excretion.

ANone: Research indicates that the short half-life of AZD2014 might necessitate frequent dosing or the development of formulations for sustained release to maintain therapeutic efficacy. [] More research is needed to fully understand the relationship between AZD2014's PK profile and its in vivo activity.

ANone: Research demonstrates that AZD2014 inhibits mTORC1 and mTORC2 signaling in preclinical models and patient samples. The degree of mTOR inhibition achieved in vivo is dose-dependent. [, , , , , , , , , , , ]

ANone: Researchers have used various cell-based assays, including MTT assays, clonogenic survival assays, cell cycle analyses, and flow cytometry to assess AZD2014's effects on cell viability, proliferation, apoptosis, and cell cycle progression. [, , , , , , , , ]

ANone: Preclinical studies have utilized various animal models, including xenograft models of human cancer cell lines, patient-derived xenografts (PDXs), and genetically engineered mouse models, to investigate AZD2014's antitumor efficacy. [, , , , , , , , , , ]

ANone: Yes, multiple phase I and II clinical trials have been conducted with AZD2014 in various cancer types, including breast cancer, pancreatic cancer, prostate cancer, T-ALL, B-ALL, mantle cell lymphoma, ovarian cancer, endometrial cancer, lung cancer, and meningioma. [, , , , , , , , , , ]

ANone: Clinical trials have shown that AZD2014 can inhibit mTOR signaling in patients. While some trials have shown promising antitumor activity, others have indicated limited efficacy as a single agent. The safety profile of AZD2014 is generally acceptable, with manageable adverse events. [, , , , , , , , , , ]

ANone: Research suggests potential resistance mechanisms to AZD2014, including rebound activation of AKT and FOXO, as well as ERK activation, during prolonged mTORC1/2 inhibition. []

ANone: The research indicates potential selection for SMARCA4 mutations in patients treated with AZD2014. SMARCA4 mutations are implicated in resistance to various targeted therapies, suggesting a possible mechanism of cross-resistance. [] Further research is needed to clarify the extent of cross-resistance.

ANone: While detailed toxicological data is not provided, research indicates that AZD2014 is generally well-tolerated in preclinical and clinical settings, with manageable adverse events. [, , , , , , , , , , ]

ANone: One study explored the use of rituximab (anti-CD20)-modified nanoparticles loaded with AZD2014 to enhance targeting to B lymphoma cells. [] This approach suggests the possibility of improving drug delivery and enhancing efficacy against specific cancer types.

ANone: Research suggests that low PTEN expression in tumor cells might be a predictive biomarker for AZD2014 activity in ovarian cancer. [] Additionally, the study of noninvasive pharmacodynamic markers, such as changes in phospholipid metabolites detected by magnetic resonance spectroscopy, could help monitor tumor response to AZD2014 treatment. [] More research is needed to identify reliable biomarkers for AZD2014.

ANone: Several analytical techniques are mentioned in the research, including Western blotting for protein expression analysis, flow cytometry for cell cycle analysis and apoptosis assessment, MTT assays for cell viability, and magnetic resonance spectroscopy for studying metabolic profiles. [, , , , , , , , , , , , ]

ANone: Research highlights the need for further development of noninvasive pharmacodynamic markers to monitor treatment response more effectively. [] Additionally, identifying reliable biomarkers for predicting AZD2014 efficacy and potential adverse effects requires further investigation.

ANone: AZD2014 represents a significant advancement in mTOR inhibition by targeting both mTORC1 and mTORC2 complexes, unlike first-generation rapalogs that predominantly inhibit mTORC1. [, , , , , , ] This dual targeting approach offers the potential for enhanced antitumor activity and overcoming resistance mechanisms associated with rapalogs.

ANone: Research on AZD2014 involves a synergistic interplay of disciplines, including oncology, pharmacology, immunology, molecular biology, cell biology, biochemistry, and analytical chemistry. [, , , , , , , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.